Cas no 103069-51-8 (2-(4-Dimethylamino-piperidin-1-yl)-ethanol)

2-(4-Dimethylamino-piperidin-1-yl)-ethanol is a versatile organic compound featuring a piperidine core substituted with a dimethylamino group and an ethanol moiety. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical synthesis and chemical research. The dimethylamino group enhances basicity and reactivity, while the hydroxyethyl side chain improves solubility in polar solvents, facilitating its use in diverse reaction conditions. Its well-defined molecular architecture allows for precise modifications, enabling applications in the development of bioactive molecules and catalysts. The compound’s stability under standard conditions further ensures reliable handling and storage, supporting its utility in advanced synthetic workflows.
2-(4-Dimethylamino-piperidin-1-yl)-ethanol structure
103069-51-8 structure
Product name:2-(4-Dimethylamino-piperidin-1-yl)-ethanol
CAS No:103069-51-8
MF:C9H20N2O
MW:172.267902374268
CID:2161177
PubChem ID:43586333

2-(4-Dimethylamino-piperidin-1-yl)-ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Dimethylamino-piperidin-1-yl)-ethanol
    • AKOS009600313
    • 2-(4-Dimethylamino-piperidin-1-yl)ethanol
    • SB41610
    • SCHEMBL15956482
    • 2-(4-(Dimethylamino)piperidin-1-yl)ethanol
    • DB-226608
    • 103069-51-8
    • MDL: MFCD12143516
    • Inchi: InChI=1S/C9H20N2O/c1-10(2)9-3-5-11(6-4-9)7-8-12/h9,12H,3-8H2,1-2H3
    • InChI Key: CVOPSCCWHOQVFV-UHFFFAOYSA-N
    • SMILES: CN(C)C1CCN(CC1)CCO

Computed Properties

  • Exact Mass: 172.157563266Da
  • Monoisotopic Mass: 172.157563266Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7Ų
  • XLogP3: 0.2

2-(4-Dimethylamino-piperidin-1-yl)-ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
085012-500mg
2-(4-Dimethylamino-piperidin-1-yl)-ethanol
103069-51-8
500mg
£389.00 2022-03-01
Alichem
A129003697-250mg
2-(4-(Dimethylamino)piperidin-1-yl)ethanol
103069-51-8 97%
250mg
$338.99 2023-09-04
Alichem
A129003697-1g
2-(4-(Dimethylamino)piperidin-1-yl)ethanol
103069-51-8 97%
1g
$770.22 2023-09-04
Chemenu
CM300802-1g
2-(4-(dimethylamino)piperidin-1-yl)ethanol
103069-51-8 95%
1g
$764 2022-09-30
Chemenu
CM300802-500mg
2-(4-(dimethylamino)piperidin-1-yl)ethanol
103069-51-8 95%
500mg
$460 2021-08-18

Additional information on 2-(4-Dimethylamino-piperidin-1-yl)-ethanol

Comprehensive Overview of 2-(4-Dimethylamino-piperidin-1-yl)-ethanol (CAS No. 103069-51-8): Properties, Applications, and Research Insights

2-(4-Dimethylamino-piperidin-1-yl)-ethanol (CAS No. 103069-51-8) is a chemically significant compound with a unique molecular structure combining a piperidine ring and an ethanol moiety. This hybrid structure endows it with versatile properties, making it valuable in pharmaceutical research, organic synthesis, and material science. The compound's dimethylamino group enhances its solubility and reactivity, while the piperidine scaffold contributes to its biological activity. Researchers frequently explore its potential as a building block for drug discovery, particularly in designing CNS-targeting agents and cholinergic modulators.

In recent years, the demand for specialty chemicals like 2-(4-Dimethylamino-piperidin-1-yl)-ethanol has surged due to advancements in precision medicine and green chemistry. A common query among scientists is: "How does this compound compare to other piperidine derivatives in terms of metabolic stability?" Studies suggest its ethanol side chain improves pharmacokinetic profiles, reducing hepatic clearance. Additionally, its role in catalysis and ligand design aligns with the growing interest in sustainable synthesis methods, a hot topic in 2024.

The compound's CAS No. 103069-51-8 is often searched alongside terms like "synthetic routes", "NMR spectra", and "safety data". Analytical data reveals a melting point range of 80–85°C and a molecular weight of 186.29 g/mol, critical for quality control in industrial applications. Its logP value (~1.2) indicates moderate lipophilicity, ideal for crossing biological barriers—a key consideration in drug formulation. Notably, its hydrogen-bonding capacity makes it a candidate for co-crystal engineering, an emerging field in pharmaceutical solids.

From an industrial perspective, 2-(4-Dimethylamino-piperidin-1-yl)-ethanol is synthesized via reductive amination or nucleophilic substitution, with yields optimized through microwave-assisted techniques. Environmental concerns have driven innovations in solvent-free reactions, where this compound serves as a model substrate. FAQs such as "Is it compatible with biodegradable solvents?" highlight its compatibility with 2-methyl-THF and cyclopentyl methyl ether, aligning with green chemistry principles.

Future research directions include exploring its structure-activity relationships in GPCR-targeted therapies and ionic liquid formulations. With patents citing its use in neuroprotective agents, 2-(4-Dimethylamino-piperidin-1-yl)-ethanol exemplifies the intersection of medicinal chemistry and process optimization. Its scalable synthesis and regulatory compliance further solidify its position as a high-value intermediate in modern chemical enterprises.

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